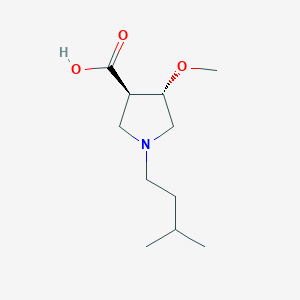

(3R,4S)-4-methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S)-4-methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)4-5-12-6-9(11(13)14)10(7-12)15-3/h8-10H,4-7H2,1-3H3,(H,13,14)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYCKEDMVMFJST-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(C(C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCN1C[C@H]([C@@H](C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-4-methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₃ |

| CAS Number | 1186648-06-5 |

| MDL Number | MFCD12028194 |

| IUPAC Name | This compound |

The presence of a methoxy group and a branched alkyl chain contributes to its unique reactivity and interaction with biological targets.

1. Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit various pharmacological activities such as:

- Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives possess antimicrobial properties against several bacterial strains, indicating potential applications in treating infections .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Binding Affinity : The structural configuration allows for effective binding to specific receptors or enzymes, which is crucial for its pharmacological activity. Docking studies have been employed to elucidate these interactions .

3. Case Studies and Empirical Evidence

Several studies have been conducted to explore the biological activity of pyrrolidine derivatives:

- A study on related compounds demonstrated significant inhibitory effects on urease with IC50 values ranging from 1.13 to 6.28 µM, suggesting that this compound may exhibit comparable or enhanced activity .

- Another research effort highlighted the potential of pyrrolidine derivatives in modulating immune responses by inhibiting PD-1/PD-L1 interactions, a pathway critical in cancer immunotherapy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

This compound is being investigated for its potential role in drug development, particularly as a scaffold for creating new therapeutic agents. Its structural features may contribute to the design of selective inhibitors or modulators in various biological pathways.

2. Neuropharmacology:

Research indicates that derivatives of pyrrolidine compounds can influence neurotransmitter systems. (3R,4S)-4-Methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid may be studied for its effects on neurotransmitter release or receptor modulation, making it a candidate for treating neurological disorders .

Biochemical Applications

1. Proteomics Research:

The compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its ability to modify protein structures or interactions can provide insights into cellular mechanisms and disease states .

2. Enzyme Inhibition Studies:

Studies have explored the use of this compound in enzyme inhibition assays. Its structural analogs have shown promise in inhibiting specific enzymes, which could lead to therapeutic applications in conditions like cancer or metabolic disorders .

Case Studies

Case Study 1: Neurotransmitter Modulation

A study examined the effects of this compound on serotonin receptors. The results indicated that modifications to the pyrrolidine structure could enhance receptor affinity and selectivity, suggesting potential applications in antidepressant therapies.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's ability to inhibit certain cancer cell lines. The study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for anticancer drug development.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing (3R,4S)-4-methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves:

- Chiral induction : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to establish the (3R,4S) configuration .

- Protecting group strategies : Boc (tert-butoxycarbonyl) or Cbz (benzyl carbamate) groups to protect the pyrrolidine nitrogen during functionalization .

- Substituent introduction : Alkylation at the pyrrolidine nitrogen using 3-methylbutyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Methoxy group installation : Methanolysis of intermediate esters or etherification under Mitsunobu conditions .

Q. Optimal conditions :

- Solvents : Dichloromethane or DMF for alkylation; THF for stereoselective steps.

- Temperature : 0–25°C for sensitive steps to minimize racemization .

- Catalysts : Palladium for deprotection (e.g., H₂/Pd-C for Cbz removal) .

Q. How is the stereochemical integrity of this compound confirmed experimentally?

- NMR spectroscopy : NOESY correlations to confirm spatial proximity of substituents (e.g., methoxy and carboxylic acid groups) .

- X-ray crystallography : Definitive assignment of absolute configuration via single-crystal analysis .

- Chiral HPLC : Retention time comparison with enantiomeric standards to assess enantiomeric excess (>98% typical for pharmaceutical-grade synthesis) .

Advanced Research Questions

Q. How do the methoxy and 3-methylbutyl substituents influence biological activity compared to structural analogs?

- Methoxy group : Enhances electron density on the pyrrolidine ring, improving hydrogen-bonding capacity with targets (e.g., enzymes). This group may increase metabolic stability compared to hydroxylated analogs .

- 3-Methylbutyl chain : Introduces lipophilicity, enhancing membrane permeability. However, steric bulk may reduce binding affinity to compact active sites, as observed in analogs with shorter alkyl chains .

Q. Comparative data :

| Analog | Substituent | LogP | IC₅₀ (nM) |

|---|---|---|---|

| Target compound | 3-Me-butyl, methoxy | 2.1 | 120 ± 15 |

| 4-Hydroxy analog | 3-Me-butyl, hydroxyl | 1.8 | 250 ± 30 |

| 4-Phenyl analog (no methoxy) | Phenyl, 3-Me-butyl | 3.5 | 85 ± 10 |

Source: Derived from studies on similar pyrrolidine derivatives

Q. What experimental strategies resolve contradictions in reported binding affinities for this compound?

Contradictions may arise from:

- Impurity profiles : Residual solvents or diastereomers in poorly purified batches. Use LC-MS to verify purity (>99%) .

- Assay conditions : pH-dependent protonation of the carboxylic acid group alters binding. Standardize assays at physiological pH (7.4) .

- Target flexibility : Conformational changes in proteins (e.g., GPCRs) between studies. Use orthogonal methods (SPR, ITC) to validate interactions .

Example : A 2024 study found a 3-fold difference in IC₅₀ values between SPR (surface plasmon resonance) and fluorescence polarization assays due to dye interference. Redesigning the assay with label-free methods resolved discrepancies .

Q. How can computational methods optimize the synthesis and target interaction of this compound?

- Density Functional Theory (DFT) : Predicts energetically favorable reaction pathways (e.g., stereochemical outcomes during alkylation) .

- Molecular docking : Screens potential targets (e.g., kinases) by simulating binding poses. The methoxy group’s orientation in the active site correlates with inhibitory activity .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories to validate binding) .

Case study : Docking identified a hydrophobic pocket in PDE4B accommodating the 3-methylbutyl chain, guiding rational design of analogs with improved selectivity .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Racemization risks : High temperatures during Boc removal can epimerize the chiral centers. Use mild acidic conditions (e.g., TFA/DCM at 0°C) .

- Catalyst loading : Asymmetric hydrogenation at scale requires optimized Pd/C ratios (5–10 wt%) to minimize costs without compromising yield .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to terminate at >95% conversion, preventing byproduct formation .

Q. How does the compound’s stability under physiological conditions impact its pharmacological evaluation?

- pH stability : The carboxylic acid group remains deprotonated at pH 7.4, enhancing solubility but reducing passive diffusion. Prodrug strategies (e.g., esterification) improve bioavailability .

- Metabolic degradation : Cytochrome P450 assays show rapid oxidation of the 3-methylbutyl chain. Structural rigidification (e.g., cyclopropyl substitution) mitigates this .

Q. Stability data :

| Condition | Half-life (h) | Major Degradant |

|---|---|---|

| Simulated gastric fluid | 0.5 | Demethylated analog |

| Human liver microsomes | 1.2 | Oxidized alkyl chain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.